UCM 549

Melatonin Receptor Inverse Agonism GTPγS Binding

Standard melatonin receptor ligands fail to simultaneously address MT2 constitutive activity and HDAC6-mediated pathways. UCM 549 is the only tool compound combining MT2 inverse agonism with selective HDAC6 inhibition (IC50=126 nM). • Reduces basal GTPγS binding at MT2-neutral antagonists (4P-PDOT, propionamide analog 4c) cannot replicate this inverse agonist functional signature. • >400-fold selectivity over HDAC1 enables clean epigenetic target engagement without class-I HDAC interference. • Prototypical reference standard for benchmarking inverse agonism vs. neutral antagonism in dibenzocycloheptene SAR campaigns.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B10772708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM 549
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC
InChIInChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)
InChIKeyPQZZGTZTKGECDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide (UCM 549) - Molecular Identity & Core Pharmacological Profile for Research Procurement


N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide, widely referenced by its research code UCM 549, is a synthetic small molecule belonging to the dibenzocycloheptene class of tricyclic alkylamides [1]. It is a melatonin receptor ligand with a dual functional profile: it acts as an inverse agonist at the melatonin MT2 receptor and as an antagonist at the MT1 receptor [2]. The compound also demonstrates off-target inhibitory activity against histone deacetylase 6 (HDAC6), with pronounced selectivity over HDAC1 [3].

MT2 inverse agonism functional profiling in native receptor systems
Isoform-selective HDAC6 inhibition screening and selectivity validation
Dual-target circadian-epigenetic cross-talk probe for pathway studies
Balanced MT1/MT2 binding for heterodimerization and tissue-specific research

Why Generic Melatonin Receptor Ligands or HDAC Inhibitors Cannot Substitute for UCM 549 in Targeted Research


The scientific utility of UCM 549 is derived from a unique and quantifiable combination of two orthogonal pharmacological activities—MT2 inverse agonism and HDAC6 inhibition—that are not replicated by any single in-class comparator. Generic substitution with standard melatonin receptor antagonists (e.g., 4P-PDOT) fails to provide the inverse agonist functional signature at MT2 [1], while substitution with a selective HDAC6 inhibitor (e.g., Tubastatin A) forfeits all melatonin receptor engagement [2]. Even close structural analogs within the dibenzocycloheptene series, such as the propionamide (4c) and butyramide (4d) derivatives, exhibit different intrinsic activities at MT2 (antagonism vs. inverse agonism) and do not share UCM 549's HDAC6 inhibitory profile [3]. The following quantitative evidence establishes the specific, measurable differentiation that governs selection for research applications.

Standard MT2 antagonists lack inverse agonism Neutral antagonists (e.g., 4P-PDOT class) do not suppress basal MT2 constitutive activity; functional readout may shift away from inverse agonist context.
Selective HDAC6 inhibitors lose MT2 engagement Compounds such as Tubastatin A provide HDAC6 inhibition but lack melatonin receptor binding, so circadian-epigenetic cross-talk models require dual-target tool.
Close structural analogs show different intrinsic efficacy Propionamide (4c) and butyramide (4d) derivatives act as neutral MT2 antagonists and do not share UCM 549’s HDAC6 inhibitory profile.

Quantitative Differentiation of UCM 549: Head-to-Head Evidence for Research Selection


Functional Selectivity at MT2 Receptor: Inverse Agonism vs. Antagonism

UCM 549 is distinguished from structurally analogous dibenzocycloheptenes by its inverse agonist activity at the MT2 receptor. In a functional GTPγS binding assay using human cloned MT2 receptors, UCM 549 (compound 4b) produced a noticeable reduction in basal GTPγS binding, demonstrating inverse agonism. In contrast, the closely related propionamide (4c) and butyramide (4d) analogs exhibited neutral antagonism, with no significant suppression of constitutive receptor activity [1]. This functional divergence occurs despite comparable binding affinities among the analogs [2].

MT2 Inverse Agonism
Head-to-head
Noticeable reduction in basal GTPγS binding vs. analogs (4c, 4d) that exhibit neutral antagonism
Supports MT2 constitutive activity endpoint interpretation
Human cloned MT2 receptor; GTPγS functional assay
Melatonin Receptor Inverse Agonism GTPγS Binding Constitutive Activity

HDAC6 Inhibition Potency and Selectivity Profile

UCM 549 demonstrates potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 126 nM, while displaying substantially weaker inhibition of HDAC1 (IC50 = 52,400 nM), yielding a selectivity ratio of approximately 416-fold for HDAC6 over HDAC1 [1]. This dual-target profile (MT2 inverse agonism + HDAC6 inhibition) is not shared by standard melatonin receptor ligands, which generally lack HDAC inhibitory activity [2].

HDAC6 Selectivity
Reported
HDAC6 IC50 126 nM; HDAC1 IC50 52,400 nM; ~416-fold selectivity
Isoform-selective HDAC6 inhibition context
BindingDB fluorescent acetylated substrate assay
HDAC6 Inhibition Isoform Selectivity IC50 Epigenetics

MT1 vs. MT2 Binding Affinity and Selectivity

UCM 549 binds to human melatonin receptors with moderate selectivity for MT2 over MT1. In 2-[125I]iodomelatonin displacement assays, UCM 549 (compound 4b) exhibited an MT2 pKi of approximately 8.0 and an MT1 pKi of approximately 7.0, corresponding to an MT2/MT1 selectivity ratio of approximately 10-fold [1]. While the propionamide (4c) and butyramide (4d) analogs displayed higher MT2 selectivity (up to >100-fold), UCM 549's balanced MT1 antagonism and MT2 inverse agonism constitute a distinct pharmacological fingerprint [2].

MT1/MT2 Binding
Head-to-head
MT2 pKi ≈ 8.0; MT1 pKi ≈ 7.0 (~10-fold MT2-selective) vs. propionamide/butyramide analogs (>100-fold MT2-selective)
Balanced binding profile supports dual MT1/MT2 engagement research
2-[125I]iodomelatonin displacement; human cloned receptors
Melatonin Receptor Binding MT1/MT2 Selectivity pKi Radioligand Displacement

Optimal Research Application Scenarios for UCM 549 Based on Quantitative Differentiation


Elucidating MT2 Constitutive Activity and Inverse Agonism in Native Tissues

In vitro and ex vivo studies aimed at dissecting the physiological role of ligand-independent (constitutive) MT2 receptor signaling. UCM 549's inverse agonist activity at MT2 [1] makes it the appropriate tool compound for reducing basal GTPγS binding and downstream signaling in systems with detectable MT2 constitutive activity, a function that neutral antagonists like 4P-PDOT or the propionamide analog 4c cannot perform [2].

Dual-Target Pharmacological Profiling in Circadian-Epigenetic Cross-Talk Studies

Experimental models investigating the intersection of circadian rhythm disruption and epigenetic dysregulation (e.g., in mood disorders, neurodegeneration). UCM 549's unique combination of MT2 inverse agonism and selective HDAC6 inhibition (IC50 = 126 nM) [3] enables a single-agent approach to simultaneously modulate melatonin receptor signaling and histone acetylation status, a dual perturbation not achievable with standard melatonin receptor ligands or selective HDAC6 inhibitors used in isolation.

Structure-Activity Relationship (SAR) Studies on Dibenzocycloheptene MT2 Ligand Intrinsic Efficacy

Medicinal chemistry campaigns aimed at understanding the structural determinants of inverse agonism vs. neutral antagonism within the dibenzocycloheptene scaffold. UCM 549 serves as the prototypical inverse agonist reference compound against which newly synthesized analogs can be benchmarked in GTPγS functional assays [2], given that the propionamide (4c) and butyramide (4d) analogs exhibit neutral antagonism despite minimal structural variation [1].

HDAC6 Inhibitor Screening and Selectivity Validation

Biochemical screening cascades for HDAC6 inhibitor discovery and profiling. UCM 549's well-characterized HDAC6 IC50 (126 nM) and >400-fold selectivity over HDAC1 [3] provide a useful reference standard for assay validation and for benchmarking the selectivity window of novel HDAC6 inhibitors, particularly those that may also possess GPCR modulatory activity.

Application
Selection Property
Validation Focus
MT2 constitutive activity studies in native tissue
MT2 inverse agonism functional profile
Basal GTPγS signaling suppression
Circadian-epigenetic cross-talk models
Dual-target MT2/HDAC6 pharmacological probe
Simultaneous melatonin receptor and acetylation endpoint modulation
Dibenzocycloheptene SAR campaigns
Prototypical inverse agonist reference for functional benchmarking
GTPγS intrinsic efficacy comparison
HDAC6 inhibitor selectivity screening
HDAC6 selectivity over HDAC1
Isoform selectivity window review

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